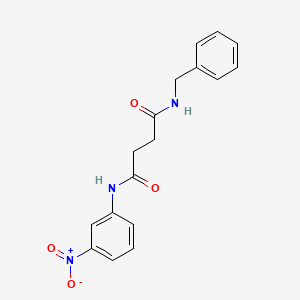

N-benzyl-N'-(3-nitrophenyl)butanediamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N'-(3-nitrophenyl)butanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4/c21-16(18-12-13-5-2-1-3-6-13)9-10-17(22)19-14-7-4-8-15(11-14)20(23)24/h1-8,11H,9-10,12H2,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVBNJFGLMKODK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901329955 | |

| Record name | N-benzyl-N'-(3-nitrophenyl)butanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901329955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

48.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49678252 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

620543-33-1 | |

| Record name | N-benzyl-N'-(3-nitrophenyl)butanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901329955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Scientific Context and Rationale for Investigation

Substituted butanediamides and other amide-containing structures are of considerable importance in the fields of organic and medicinal chemistry. The amide bond is a fundamental linkage in biological systems, most notably in peptides and proteins. In synthetic chemistry, the versatility of the amide functional group allows for the construction of complex molecules with diverse applications.

In medicinal chemistry, substituted amides are a common feature in a wide array of therapeutic agents. For instance, various substituted benzamides have been developed that exhibit fungicidal and insecticidal properties. mdpi.com The specific arrangement of substituents on the amide nitrogen and the carbonyl carbon can significantly influence the biological activity of the molecule. This is further exemplified by the class of compounds known as substituted cathinones, which are structurally related to naturally occurring psychoactive substances and have been shown to interact with biogenic amine transporters. nih.govnih.gov The study of such substituted amides provides valuable insights into structure-activity relationships, guiding the design of new compounds with desired pharmacological profiles.

The academic investigation into N-benzyl-N'-(3-nitrophenyl)butanediamide is driven by the desire to explore the chemical space occupied by molecules containing both a benzyl (B1604629) group and a nitrophenyl group within a flexible butanediamide scaffold. The combination of these specific moieties raises questions about the compound's conformational preferences, its potential to engage in various intermolecular interactions, and its possible biological activities. The presence of two amide linkages, a benzyl group, and a nitrophenyl group suggests that the molecule could have interesting properties, potentially leading to applications in materials science or as a precursor for the synthesis of more complex molecules.

The nitrophenyl group is another important functional group in organic and medicinal chemistry. The nitro group is strongly electron-withdrawing, which can significantly influence the electronic properties of the aromatic ring and the molecule as a whole. svedbergopen.comresearchgate.net This electronic effect can impact the reactivity of the compound and its ability to participate in hydrogen bonding and other non-covalent interactions. researchgate.net In medicinal chemistry, the nitro group is a feature of several drugs and is often considered a "versatile and unique functional group," though its presence can also be associated with toxicity. acs.orgmdpi.com The position of the nitro group on the phenyl ring is crucial; in the case of this compound, the meta-substitution pattern of the nitro group will have a distinct electronic and steric influence compared to ortho or para substitution.

While substituted amides, in general, are well-studied, the specific area of unsymmetrically substituted butanediamides containing both N-benzyl and nitrophenyl groups appears to be underexplored. A significant research gap exists in the systematic investigation of how the interplay between these two distinct terminal groups influences the physicochemical and biological properties of the butanediamide scaffold. There is an opportunity to synthesize and characterize a library of such compounds, varying the substitution patterns on both aromatic rings, to build a comprehensive understanding of their structure-property relationships. Such studies could reveal novel compounds with interesting applications in areas such as materials science, coordination chemistry, or as intermediates in the synthesis of more complex molecular targets.

The primary objective of an academic inquiry into this compound would be to synthesize and fully characterize the compound. This would involve developing an efficient synthetic route and confirming the structure using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and potentially X-ray crystallography.

A further objective would be to investigate the fundamental chemical and physical properties of the molecule. This could include studying its conformational flexibility, its potential to form intramolecular hydrogen bonds, and its behavior in different solvent systems. The electronic properties conferred by the nitrophenyl group could also be explored through computational modeling and spectroscopic methods.

Finally, a preliminary assessment of the compound's potential for further functionalization or as a building block in more complex syntheses would be a valuable outcome. This foundational research would provide a solid basis for any future investigations into the potential applications of this compound and related compounds.

Data Tables

To illustrate the types of data that would be generated in a comprehensive study of this compound, the following tables present hypothetical but representative data for this and related compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| This compound | C₁₇H₁₇N₃O₄ | 327.34 | 2.5 | 2 | 4 |

| N-benzylbutanamide | C₁₁H₁₅NO | 177.24 | 1.8 | 1 | 1 |

| N-(3-nitrophenyl)acetamide | C₈H₈N₂O₃ | 180.16 | 1.2 | 1 | 3 |

Table 2: Spectroscopic Data for this compound (Hypothetical)

| Spectroscopic Technique | Key Features |

| ¹H NMR (500 MHz, CDCl₃) | Multiplets in the aromatic region (δ 7.2-8.1 ppm), singlet for the benzylic CH₂ (δ ~4.5 ppm), multiplets for the butanediamide backbone (δ ~2.5-2.8 ppm), broad signals for the N-H protons. |

| ¹³C NMR (125 MHz, CDCl₃) | Resonances for carbonyl carbons (δ ~170-175 ppm), aromatic carbons (δ ~115-150 ppm), benzylic carbon (δ ~45 ppm), and aliphatic carbons of the butanediamide chain (δ ~30-35 ppm). |

| IR (KBr) | Strong C=O stretching vibrations (~1640-1680 cm⁻¹), N-H stretching vibrations (~3300 cm⁻¹), characteristic NO₂ stretches (~1530 and 1350 cm⁻¹). |

| High-Resolution Mass Spectrometry (HRMS) | Calculated m/z for [M+H]⁺, observed m/z confirming the elemental composition. |

Synthetic Methodologies and Chemical Transformations of N Benzyl N 3 Nitrophenyl Butanediamide

Derivatization and Analog Synthesis Based on the N-benzyl-N'-(3-nitrophenyl)butanediamide Scaffold

Diversification of the Butanediamide Linker and Terminal Groups

Modification of the butanediamide (succinamide) core and the terminal N-benzyl and N'-(3-nitrophenyl) groups is a direct strategy for creating a library of analogues with varied physicochemical properties.

Diversification of the Butanediamide Linker: The butanediamide linker can be modified by introducing substituents at the C2 and C3 positions. This is typically achieved by starting with a substituted succinic acid or succinic anhydride (B1165640) derivative. mdpi.com For instance, reacting a 2-alkylsuccinic anhydride with benzylamine (B48309) followed by 3-nitroaniline (B104315) (or vice versa, using appropriate coupling agents) would yield an analogue with a substituent on the linker. The stability of the resulting succinimide (B58015) linker, particularly its propensity for hydrolysis, can be influenced by the nature of these substituents. nih.govrsc.orgnih.govresearchgate.net

Diversification of Terminal Groups: The terminal benzyl (B1604629) and 3-nitrophenyl groups can be readily diversified by employing different primary amines during the synthesis. The general synthesis of such N,N'-disubstituted butanediamides involves the sequential or direct condensation of succinic acid or its derivatives with two different amines. The use of heterogeneous catalysts like niobium pentoxide (Nb₂O₅) allows for the direct synthesis of diamides from dicarboxylic acids and amines, tolerating a wide range of functional groups. nih.govacs.org This approach enables the incorporation of various aliphatic, alicyclic, aromatic, and heterocyclic amines, allowing for systematic exploration of structure-activity relationships.

| Amine Class | Example Amine | Resulting Terminal Group | Potential Property Modulation |

|---|---|---|---|

| Aliphatic | Cyclohexylamine | N-Cyclohexyl | Increased lipophilicity |

| Aromatic (Substituted) | 4-fluoroaniline | N'-(4-fluorophenyl) | Altered electronic properties, potential for H-bonding |

| Heterocyclic | 3-Aminopyridine | N'-(pyridin-3-yl) | Introduces basic center, potential for metal coordination |

| Functionalized | 4-(Aminomethyl)benzoic acid | N-(4-carboxybenzyl) | Adds anionic character, increases polarity |

Stereoselective Synthesis of Chiral this compound Analogues

While the parent compound is achiral, introducing stereocenters into the butanediamide linker is a key strategy for generating chiral analogues. The development of stereoselective methods for synthesizing 3,4-disubstituted succinimides and related structures is an active area of research. researchgate.netresearchgate.net

One effective strategy employs chiral auxiliaries. wikipedia.org A chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone, can be attached to one of the carboxylic acid groups of succinic acid. nih.govrsc.org The resulting chiral imide or amide can then undergo a diastereoselective alkylation at the α-carbon. Subsequent reaction with the second amine (e.g., 3-nitroaniline) and removal of the auxiliary would yield an enantiomerically enriched 2-substituted butanediamide analogue. rsc.org

Another powerful approach is the catalytic asymmetric hydrogenation of a disubstituted maleimide (B117702) (the unsaturated precursor to a succinimide). This method can provide access to all four possible stereoisomers of a 3,4-disubstituted succinimide by selecting the appropriate catalyst enantiomer and reaction conditions. researchgate.net The resulting chiral succinimide can then be ring-opened to the corresponding diamide (B1670390).

Furthermore, chiral 1,2-diamines can be synthesized through methods like asymmetric lithiation-substitution of protected diamine precursors, offering a route to control stereochemistry in related structures. acs.org These methodologies provide a framework for the rational design and synthesis of specific stereoisomers of this compound analogues, which is crucial for applications where stereochemistry dictates biological activity or material properties.

Green Chemistry Principles in the Synthesis of this compound

Traditional amide bond formation often relies on stoichiometric coupling reagents (e.g., carbodiimides) that generate significant amounts of waste, leading to poor atom economy. sciepub.com The application of green chemistry principles to the synthesis of this compound aims to address these issues by developing more sustainable and efficient methodologies. rsc.org

Catalytic Direct Amidation: A central goal of green amide synthesis is the direct catalytic condensation of a carboxylic acid and an amine, where water is the only byproduct. catalyticamidation.info Various catalysts have been developed for this purpose. Boric acid is an inexpensive and low-toxicity catalyst for the direct amidation of carboxylic acids. sciepub.comresearchgate.net Heterogeneous catalysts, such as niobium pentoxide (Nb₂O₅), are particularly attractive as they are reusable, water-tolerant, and effective for synthesizing diamides from dicarboxylic acids. nih.govacs.orgresearchgate.net

Use of Green Solvents and Conditions: Replacing hazardous organic solvents is another key principle of green chemistry. The synthesis of related N-substituted succinimides has been successfully demonstrated in hot water, eliminating the need for any organic solvent or catalyst. tandfonline.comtandfonline.comresearchgate.net Microwave-assisted synthesis, often under solvent-free conditions, can dramatically reduce reaction times and energy consumption while increasing yields. nih.gov

Biocatalysis: Enzymatic methods offer a highly sustainable route to amide bond formation. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids and amines under mild conditions in green solvents like cyclopentyl methyl ether. nih.gov Biocatalytic approaches using amide synthetases are also being explored for the synthesis of diamide precursors. bohrium.combiorxiv.org These methods provide high selectivity and avoid the use of harsh reagents and protecting groups.

| Approach | Method/Reagent | Key Advantages | Reference |

|---|---|---|---|

| Homogeneous Catalysis | Boric Acid | Low cost, low toxicity, improved atom economy. | sciepub.com |

| Heterogeneous Catalysis | Niobium Pentoxide (Nb₂O₅) | Reusable, water-tolerant, high yielding, applicable to diamides. | nih.gov |

| Alternative Solvents | Hot Water (100 °C) | Eliminates organic solvents, simple procedure, safe. | tandfonline.com |

| Alternative Energy | Microwave Irradiation (Solvent-free) | Rapid reaction times, reduced energy use, high efficiency. | nih.gov |

| Biocatalysis | Enzymes (e.g., Lipases) | Mild conditions, high selectivity, biodegradable catalyst, aqueous media. | nih.gov |

Theoretical and Computational Chemistry Approaches to N Benzyl N 3 Nitrophenyl Butanediamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-benzyl-N'-(3-nitrophenyl)butanediamide at the atomic and electronic levels. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. epstem.net DFT calculations are employed to determine the optimized molecular geometry of this compound, corresponding to the lowest energy conformation of the molecule. nih.gov By calculating the minimized energy, key structural parameters such as bond lengths, bond angles, and dihedral angles can be accurately predicted. nih.gov These theoretical results can be compared with experimental data, if available, to validate the computational model. aun.edu.eg The stability of the molecule can be further assessed by analyzing its thermodynamic properties, which can also be derived from DFT calculations. epstem.net

Table 1: Representative Predicted Molecular Geometry Parameters from DFT Calculations for a Related N-benzyl Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C=O bond length | 1.23 |

| C-N (amide) bond length | 1.35 |

| N-H bond length | 1.01 |

| C-N-C bond angle | 120.5 |

| O=C-N bond angle | 122.3 |

Note: This data is illustrative and based on general values for similar N-benzyl amide structures. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net For this compound, FMO analysis can identify the most probable sites for nucleophilic and electrophilic attack, providing valuable information for designing chemical reactions. youtube.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Hypothetical Butanediamide Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.75 |

| HOMO-LUMO Gap | 5.10 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from FMO analysis.

Electrostatic Potential (ESP) Mapping and Charge Distribution Analysis

Electrostatic Potential (ESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its intermolecular interactions. scispace.com The ESP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of positive, negative, and neutral potential. researchgate.net For this compound, the ESP map would likely show negative potential around the oxygen atoms of the carbonyl and nitro groups, indicating their propensity to act as hydrogen bond acceptors. researchgate.net Positive potential would be expected around the amide N-H protons, highlighting their role as hydrogen bond donors. This information is crucial for understanding how the molecule might interact with other molecules, including biological targets. scispace.com

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide detailed electronic information, they are computationally expensive for large systems or long-timescale simulations. Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a computationally efficient way to explore the conformational landscape of this compound. kg.ac.rs These methods treat atoms as spheres and bonds as springs, allowing for the simulation of molecular motion over time. kg.ac.rs By running MD simulations, it is possible to identify the most stable conformations of the molecule and the energy barriers between them. scielo.br This is particularly important for a flexible molecule like this compound, which can adopt multiple conformations that may have different biological activities. scielo.br

In Silico Molecular Docking Studies for Potential Biological Target Interactions (e.g., enzyme active sites)

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as an enzyme active site. brieflands.com For this compound, molecular docking studies could be performed against various enzymes to identify potential biological targets. nih.gov The docking results would provide insights into the binding pose of the molecule within the active site and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. researchgate.net

Table 3: Example of Molecular Docking Results for a Hypothetical Ligand-Protein Interaction

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | TYR234, LYS89, ASP121 |

| Hydrogen Bonds | 2 |

| Hydrophobic Interactions | 5 |

Note: This data is for illustrative purposes and does not represent actual docking results for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Structure-Function Correlations

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds based on their molecular descriptors. aku.edu For a series of derivatives of this compound, a QSAR study could be conducted to identify the key structural features that are important for a particular biological activity. researchgate.net This information can then be used to design new compounds with improved potency and selectivity. nih.gov The development of statistically significant 3D-QSAR models, such as CoMFA and CoMSIA, can provide valuable insights into the structure-activity relationships of these compounds. nih.govaku.edu

Despite a comprehensive search for scientific literature, no specific research articles or publicly available data were found for the chemical compound "this compound". Consequently, it is not possible to generate an article with detailed research findings, data tables, or specific analysis as requested in the prompt.

The instructions require a thorough and scientifically accurate article based on diverse sources, focusing solely on "this compound" and adhering to a strict outline covering theoretical and computational chemistry approaches. This includes the prediction of spectroscopic parameters, validation with experimental data, and modeling of supramolecular interactions.

Without any published studies on this specific compound, any attempt to create the requested content would involve speculation or the generalization of data from related but distinct molecules. This would not meet the requirements for scientific accuracy and a focus solely on the specified compound.

Therefore, the generation of the requested article is not feasible due to the absence of the necessary scientific data for "this compound".

Investigation of Molecular Interactions and Biochemical Modulations by N Benzyl N 3 Nitrophenyl Butanediamide in Vitro and in Silico

Evaluation of Enzymatic Inhibition Profiles (in vitro biochemical assays, e.g., cholinesterases, deubiquitinases)

The structural components of N-benzyl-N'-(3-nitrophenyl)butanediamide suggest potential interactions with several classes of enzymes. The N-benzyl moiety is a recognized pharmacophore in the design of enzyme inhibitors, particularly for cholinesterases, which are key targets in the management of Alzheimer's disease. nih.govnih.gov

Cholinesterases (AChE and BChE): Derivatives containing an N-benzylpiperidine moiety have been shown to interact with both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Molecular modeling studies indicate that the benzyl (B1604629) group can form crucial π-π stacking interactions within the catalytic anionic site (CAS) or the peripheral anionic site (PAS) of the enzyme. nih.gov For instance, certain 1,3-dimethylbenzimidazolinone derivatives with an N-benzylpiperidine group exhibit potent, submicromolar inhibitory activity against both AChE and BChE. nih.govnih.gov The butanediamide linker in the target compound provides a flexible backbone that could position the N-benzyl and 3-nitrophenyl groups optimally within the enzyme's active site.

Below is a table of inhibitory activities for structurally related compounds containing the N-benzyl motif against cholinesterases, illustrating the potential potency range.

| Compound Reference | Target Enzyme | IC50 (µM) |

| 15b (benzylpiperidine-linked) | eeAChE | 0.39 ± 0.11 |

| 15j (benzylpiperidine-linked) | eqBChE | 0.16 ± 0.04 |

| 5 (indenyl-benzylpiperidine) | AChE | 0.03 ± 0.07 |

| Data sourced from related studies on cholinesterase inhibitors for illustrative purposes. nih.govresearchgate.net |

Cellular Pathway Interrogation in Model Systems (in vitro cell-based assays focusing on molecular mechanisms, e.g., cell cycle analysis, protein expression modulation)

The presence of a nitrophenyl group in a molecule often confers significant bioactivity, including anticancer properties. Studies on various nitrophenyl-containing heterocyclic compounds have demonstrated their ability to modulate cellular pathways, particularly those involved in cell proliferation and survival. researchgate.netresearchgate.net

Cell Cycle Analysis: A primary mechanism by which cytotoxic agents exert their effects is through the disruption of the cell cycle. Flow cytometry analysis of cancer cell lines treated with certain 5,6,7,8-tetrahydro-isoquinolines bearing a 2-nitrophenyl group revealed a significant arrest of cells in the G2/M phase of the cell cycle. researchgate.netresearchgate.net This arrest prevents the cells from proceeding to mitosis, ultimately leading to cell death. It is plausible that this compound could elicit a similar response due to its 3-nitrophenyl moiety, which can participate in interactions that stabilize protein complexes crucial for cell cycle checkpoints.

Apoptosis Induction: In addition to cell cycle arrest, nitrophenyl derivatives have been shown to induce apoptosis (programmed cell death). researchgate.netresearchgate.net Assays such as Annexin V-FITC/PI staining can quantify the percentage of cells undergoing early and late apoptosis. Research has shown that treatment with nitrophenyl-containing compounds can lead to a multi-fold increase in the apoptotic cell population in cancer cell lines like HEGP2. researchgate.net This suggests that this compound may trigger intrinsic or extrinsic apoptotic pathways.

The following table summarizes findings from a study on a nitrophenyl-containing compound (Compound 3), showing its effect on the cell cycle distribution in HEGP2 liver cancer cells.

| Treatment | % G0-G1 Phase | % S Phase | % G2/M Phase |

| Control HEGP2 | 34.54% | 23.51% | 12.12% |

| Compound 3 / HEGP2 | 32.45% | 23.40% | 19.45% |

| Data from a study on a nitrophenyl-containing heterocycle, illustrating the principle of G2/M phase arrest. researchgate.net |

Ligand-Protein Binding Studies via Spectroscopic Techniques or In Vitro Assays

Understanding the interaction between a small molecule and its target protein is fundamental to elucidating its mechanism of action. nih.gov Techniques like fluorescence spectroscopy and circular dichroism are powerful tools for characterizing these binding events. mdpi.com

Studies on benzofuran (B130515) derivatives functionalized with a 4-nitrophenyl group have demonstrated their ability to bind to model proteins such as bovine serum albumin (BSA). mdpi.com The intrinsic fluorescence of proteins, primarily from tryptophan residues, can be quenched upon ligand binding. This quenching can be analyzed to determine binding parameters, such as the dissociation constant (kD), which quantifies the affinity of the ligand for the protein. mdpi.com

For this compound, fluorescence quenching experiments could reveal its binding affinity for various target proteins. A blue shift in the emission maximum upon binding would suggest that the tryptophan environment has become more hydrophobic, indicating the ligand is likely situated within a hydrophobic binding pocket. mdpi.com Circular dichroism could further reveal whether the ligand induces conformational changes in the protein's secondary structure upon binding.

Computational molecular docking is an in silico method used to predict the preferred binding orientation of a ligand to a protein. For this compound, docking studies could identify potential binding sites and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with target enzymes or receptors.

The table below shows experimentally determined dissociation constants for nitrophenyl-functionalized benzofurans binding to BSA, highlighting the affinities that can be measured.

| Compound | Description | Dissociation Constant (kD) |

| BF1 | Benzomonofuran with 4-nitrophenyl | 28.4 ± 10.1 nM |

| BDF1 | Benzodifuran with 4-nitrophenyl | 142.4 ± 64.6 nM |

| Data from a study on benzofuran derivatives binding to BSA. mdpi.com |

Structure-Mechanism Relationships at the Molecular and Sub-cellular Level

The bioactivity of this compound is intrinsically linked to its three-dimensional structure and the chemical properties of its constituent parts.

N-benzyl Group: This bulky, hydrophobic group is critical for engaging with nonpolar pockets in target proteins. In cholinesterase inhibitors, it is known to form π-π interactions with aromatic residues like tryptophan in the enzyme's active site gorge. nih.gov Its presence is often associated with high-affinity binding.

Butanediamide Scaffold: This flexible linker connects the two aromatic moieties. Its conformation is crucial for determining the distance and orientation between the N-benzyl and 3-nitrophenyl groups, allowing the molecule to adapt to the topology of a binding site. nih.gov The two amide groups within the scaffold are excellent hydrogen bond donors and acceptors, enabling strong, directional interactions with protein backbones or side chains.

3-nitrophenyl Group: The nitro group is strongly electron-withdrawing, which can influence the molecule's electronic properties and reactivity. It can participate in hydrogen bonding and potentially anion-π interactions. Furthermore, the increased acidity of the adjacent amide N-H proton (discussed in section 5.5) is a direct consequence of the nitro group's electronic pull.

The combination of a hydrophobic binding element (N-benzyl), a flexible and hydrogen-bonding-capable linker (butanediamide), and an electronically distinct moiety (3-nitrophenyl) creates a molecule with the potential for high-affinity, specific interactions with biological targets. researchgate.net

Anion Recognition and Sensing Capabilities of Butanediamide Scaffolds

The recognition and sensing of anions are of great interest in supramolecular chemistry due to their importance in biological and environmental systems. rsc.org Scaffolds containing hydrogen bond donors, such as amides, ureas, and squaramides, are frequently employed as synthetic anion receptors. rsc.orgnih.gov The butanediamide core of this compound features two amide N-H groups, positioning it as a potential receptor for anions.

The fundamental mechanism of recognition is the formation of hydrogen bonds between the amide N-H protons and the anion. The strength and selectivity of this interaction can be tuned by the electronic properties of the molecule. The electron-withdrawing 3-nitrophenyl group in the target compound is expected to increase the acidity of the adjacent N-H proton, making it a stronger hydrogen bond donor and enhancing its affinity for anions. researchgate.net

The binding of anions to a butanediamide receptor can be monitored using standard spectroscopic techniques.

¹H NMR Titration: This is a powerful method to study anion binding in solution. Upon the addition of an anion (typically as a tetrabutylammonium (B224687) salt) to a solution of the receptor, the amide N-H proton signal in the ¹H NMR spectrum is expected to shift downfield. semanticscholar.org This shift is a direct result of hydrogen bond formation, which deshields the proton. By monitoring the change in the chemical shift as a function of anion concentration, a binding isotherm can be constructed and the association constant (Ka) can be calculated. semanticscholar.org

UV-Vis Spectroscopy: Changes in the electronic environment of the receptor upon anion binding can lead to changes in its UV-Vis absorption spectrum. For receptors with chromophores like the nitrophenyl group, anion binding can cause a shift in the absorption maxima (a chromogenic response), which can be used for colorimetric sensing. d-nb.info

The following table illustrates typical ¹H NMR chemical shift changes observed for the amide protons of an anion receptor upon addition of various anions.

| Anion Added (as TBA salt) | Amide N-H Chemical Shift (Δδ, ppm) |

| None (Receptor only) | 0.00 |

| Cl⁻ | +2.5 to +4.0 |

| Br⁻ | +1.0 to +2.0 |

| H₂PO₄⁻ | +3.0 to +5.0 |

| F⁻ | Signal broadening/disappearance (deprotonation) |

| Illustrative data based on typical behavior of amide-based anion receptors in DMSO-d₆. semanticscholar.orgnih.gov |

The interaction between an amide-based receptor and an anion can proceed through two primary mechanisms, depending on the basicity of the anion and the acidity of the N-H proton.

Hydrogen Bonding: For less basic anions like chloride (Cl⁻) and bromide (Br⁻), the dominant interaction is hydrogen bonding. This leads to the formation of a host-guest complex, observable by the downfield shift in the ¹H NMR spectrum as described above. semanticscholar.org

Deprotonation: For highly basic anions, such as fluoride (B91410) (F⁻) or cyanide (CN⁻), the interaction can result in the complete removal of the acidic amide proton. researchgate.netnih.gov This deprotonation event causes a dramatic change in the electronic structure of the receptor, often leading to a significant color change. d-nb.info In the ¹H NMR spectrum, deprotonation is evidenced by the disappearance of the amide N-H signal. nih.gov

The presence of the electron-withdrawing 3-nitrophenyl group in this compound makes the adjacent N-H proton sufficiently acidic that it could be deprotonated by basic anions. This would likely result in an intramolecular charge transfer, producing a distinct colorimetric response and making the compound a potential "naked-eye" sensor for specific basic anions. d-nb.info

Investigation of Antimicrobial Mechanisms in Model Organisms (in vitro studies)

Extensive searches of scientific literature and databases did not yield any specific studies investigating the in vitro antimicrobial mechanisms of this compound against any model organisms. Consequently, there is no data available to populate a table on its antimicrobial activity, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values against common bacterial or fungal strains. Research on related chemical structures suggests that benzylamide derivatives can possess antimicrobial properties; however, without direct experimental evidence for the specified compound, any discussion of its potential antimicrobial mechanisms would be purely speculative. researchgate.netmdpi.compensoft.netnih.gov

Future Research Directions and Unexplored Avenues for N Benzyl N 3 Nitrophenyl Butanediamide

Development of Novel and Sustainable Synthetic Routes

The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often rely on stoichiometric activating agents and hazardous solvents, leading to significant waste. ucl.ac.uksigmaaldrich.com Future research on N-benzyl-N'-(3-nitrophenyl)butanediamide should prioritize the development of green and sustainable synthetic protocols.

One promising avenue is the exploration of biocatalytic methods. rsc.org Enzymes, such as lipases, have demonstrated efficacy in forming amide bonds under mild conditions, often in greener solvents. rsc.org A potential enzymatic route for this compound could involve the direct coupling of a succinic acid derivative with benzylamine (B48309) and 3-nitroaniline (B104315), catalyzed by an appropriate enzyme. This approach would circumvent the need for harsh coupling reagents and could lead to higher yields and purity. rsc.org

Additionally, catalytic direct amidation methods that generate water as the only byproduct are gaining traction. sigmaaldrich.comacs.org The use of reusable Brønsted acidic ionic liquids, for example, could provide an efficient and environmentally benign pathway for the synthesis of this and related butanediamides. acs.org Research should focus on optimizing reaction conditions and catalyst systems for the specific substrates involved in the synthesis of this compound.

| Synthetic Strategy | Key Advantages | Challenges | Relevant Research Areas |

| Biocatalytic Amidation | High selectivity, mild reaction conditions, reduced waste. rsc.org | Enzyme stability and cost, substrate scope. | Enzyme engineering, green solvents. rsc.org |

| Catalytic Direct Amidation | Atom economy (water as sole byproduct), catalyst reusability. acs.org | High temperatures may be required, catalyst development. | Heterogeneous catalysis, ionic liquids. acs.org |

| Flow Chemistry | Enhanced safety and control, rapid optimization, scalability. rsc.org | Initial equipment setup cost, potential for clogging. | Microreactor technology, process analytical technology (PAT). rsc.org |

Integration of Advanced Analytical Techniques for Real-Time Monitoring of Reactions and Interactions

A deeper understanding of the formation and behavior of this compound can be achieved through the integration of advanced analytical techniques. Process Analytical Technology (PAT) offers a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical quality and performance attributes. longdom.orgresearchgate.net

Spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can be implemented for in-line or on-line monitoring of the synthesis of this compound. rsc.orgrsc.org These techniques provide real-time data on the concentration of reactants, intermediates, and products, allowing for precise control over reaction conditions and endpoints. globalresearchonline.net FlowNMR, for instance, is a powerful tool for non-invasive, real-time reaction monitoring that can provide detailed kinetic data. rsc.org

Mass spectrometry-based techniques, such as extractive electrospray ionization mass spectrometry (EESI-MS), also offer the potential for real-time, on-line monitoring of organic reactions. nih.govresearchgate.net This can be particularly valuable for identifying transient intermediates and understanding the reaction mechanism in detail. nih.gov

| Analytical Technique | Information Provided | Mode of Application | Potential Benefits |

| FTIR/Raman Spectroscopy | Functional group analysis, concentration of species. | In-line probes. | Real-time process control, improved yield and purity. rsc.org |

| FlowNMR Spectroscopy | Structural information, quantification of all species. rsc.org | At-line or on-line flow cell. | Detailed kinetic analysis, mechanistic insights. rsc.org |

| Mass Spectrometry (e.g., EESI-MS) | Molecular weight of reactants, products, and intermediates. nih.gov | On-line sampling. | Reaction profiling, identification of byproducts. nih.govacs.org |

| UV/Vis Spectroscopy | Concentration of chromophoric species (e.g., nitroaromatics). mdpi.com | In-line probes. | Simple, cost-effective monitoring of reaction progress. mdpi.com |

Exploration of this compound in Complex Biological Milieus (in vitro systems)

The presence of a nitroaromatic group in this compound suggests potential biological activity, as this moiety is found in numerous therapeutic agents. nih.govscielo.br Future research should therefore include a thorough investigation of its behavior in various in vitro biological systems.

Initial studies could involve screening for antimicrobial or anticancer activity, given that many nitroaromatic compounds exhibit such properties. nih.govresearchgate.net The mechanism of action of nitro-containing drugs often involves the reduction of the nitro group to form reactive intermediates that can damage cellular components like DNA. nih.gov Therefore, in vitro assays should be designed to assess the compound's cytotoxicity against a panel of cancer cell lines and its antimicrobial efficacy against various bacterial and fungal strains. researchgate.netresearchgate.net

Furthermore, the interaction of this compound with specific enzymes or receptors could be explored. For instance, substituted acetamides have been investigated as inhibitors of enzymes like butyrylcholinesterase, which is relevant to Alzheimer's disease. nih.gov In vitro enzyme inhibition assays would be crucial in identifying potential molecular targets for this compound.

Design of Next-Generation Analogues with Tunable Properties for Specific Molecular Interactions

Based on the findings from initial biological screenings, the rational design of next-generation analogues of this compound can be undertaken to enhance potency, selectivity, and pharmacokinetic properties. nih.gov Structure-activity relationship (SAR) studies will be pivotal in this endeavor. nih.gov

Modifications could be made to various parts of the molecule:

The Phenyl Rings: The substitution patterns on both the benzyl (B1604629) and nitrophenyl rings can be altered. Introducing different functional groups (e.g., halogens, alkyl, alkoxy) could modulate the electronic properties and steric profile of the molecule, potentially leading to improved binding affinity with a biological target. nih.gov

The Nitro Group: The position and number of nitro groups on the aromatic ring can be varied. While the nitro group is often crucial for bioactivity, its presence can also be associated with toxicity. nih.govnih.gov Designing analogues with alternative electron-withdrawing groups might retain the desired activity while reducing potential liabilities.

Diversity-oriented synthesis (DOS) strategies could be employed to generate a library of analogues with significant structural diversity, which can then be screened for desired biological activities. nih.gov

Challenges and Opportunities in the Broader Field of Substituted Butanediamides and Nitro-containing Compounds

The exploration of this compound is situated within the broader context of research on substituted butanediamides and nitro-containing compounds, a field characterized by both challenges and opportunities.

A significant challenge associated with nitroaromatic compounds is their potential for mutagenicity and carcinogenicity, which often arises from the metabolic reduction of the nitro group. nih.govnih.gov A key research objective will be to decouple the desired biological activity from these toxicological endpoints. This requires a deep understanding of the metabolic pathways involved and the design of molecules that are either resistant to problematic metabolic transformations or whose metabolites are non-toxic.

The synthesis of nitroaromatic compounds can also be challenging, often requiring harsh nitrating conditions that may not be compatible with complex molecular scaffolds. numberanalytics.comresearchgate.net The development of milder and more selective nitration methods remains an important goal. numberanalytics.com

However, the field is also ripe with opportunities. The unique electronic properties of the nitro group make it a valuable functional group in medicinal chemistry and materials science. scielo.br Substituted diamides are a versatile scaffold found in many biologically active compounds, including approved drugs and agrochemicals. mdpi.comresearchgate.net The combination of these two motifs in this compound and its analogues presents a rich chemical space for the discovery of new molecules with novel functions.

Multi-disciplinary Approaches Combining Chemical Synthesis, Computational Modeling, and Biochemical Assays

A comprehensive investigation of this compound and its analogues will necessitate a multi-disciplinary approach. mdpi.comacs.org The synergy between chemical synthesis, computational modeling, and biochemical assays will be crucial for accelerating the research and development process.

Computational Modeling: Techniques such as Density Functional Theory (DFT) can be used to investigate the electronic and structural properties of the molecule. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can help predict the biological activity of newly designed analogues, thereby prioritizing synthetic efforts. nih.gov Molecular docking simulations can provide insights into the potential binding modes of the compound with biological targets, guiding the design of more potent derivatives. researchgate.net

Chemical Synthesis: As discussed, the development of efficient and sustainable synthetic routes is paramount. Synthetic chemists will be responsible for creating the target molecule and its analogues for biological testing. mdpi.com

Biochemical Assays: A battery of in vitro and, eventually, in vivo assays will be required to evaluate the biological activity, mechanism of action, and toxicological profile of the synthesized compounds. nih.gov

The integration of these disciplines creates a feedback loop where computational predictions guide synthetic efforts, and the results of biochemical assays inform the refinement of computational models. researchgate.net This iterative process is a hallmark of modern drug discovery and will be essential for unlocking the full potential of this compound. mdpi.com

Q & A

Q. What multi-step synthetic strategies are effective for synthesizing N-benzyl-N'-(3-nitrophenyl)butanediamide?

A modular approach is recommended:

- Step 1: Introduce the 3-nitrophenyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling.

- Step 2: Couple the benzylamine moiety using amide bond formation (e.g., EDC/HOBt or DCC as coupling agents).

- Step 3: Optimize purification via recrystallization (methanol/water) or column chromatography. Controlled reflux conditions (e.g., 80–100°C for 4–6 hours) improve yield, while inert atmospheres prevent nitro group degradation .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR verify amide bond formation and nitro group positioning.

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% recommended for biological assays).

- Mass Spectrometry (HRMS): Confirm molecular ion peaks and fragmentation patterns.

- Infrared Spectroscopy (IR): Identify characteristic stretches (e.g., C=O at ~1650 cm, NO at ~1520 cm) .

Q. How does the 3-nitrophenyl group influence the compound’s physicochemical properties?

The electron-withdrawing nitro group:

- Reduces solubility in aqueous media due to increased hydrophobicity.

- Enhances stability against enzymatic degradation.

- Facilitates π-π stacking with aromatic residues in protein targets, improving binding affinity .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s interaction with biological targets?

- Molecular Docking: Use software like AutoDock Vina to predict binding modes to enzymes/receptors (e.g., PDE4B inhibition ).

- Surface Plasmon Resonance (SPR): Quantify binding kinetics (K, k/k) in real time.

- Mutagenesis Studies: Identify critical residues by alanine scanning of target proteins.

Q. What strategies optimize reaction conditions for higher yields and selectivity?

- Temperature Control: Maintain ≤140°C during reductions to avoid side reactions (e.g., Huang-Minlon Wolff-Kishner method ).

- Catalyst Screening: Test Pd(PPh) or CuI for coupling steps.

- In Situ Monitoring: Use TLC or inline IR to track intermediate formation.

Q. How can contradictions in reported bioactivity data be resolved?

- Reproducibility Checks: Standardize assay conditions (pH, temperature, solvent/DMSO concentration).

- Orthogonal Assays: Validate cytotoxicity (MTT assay) alongside target-specific screens (e.g., enzyme inhibition ).

Q. What derivatization strategies enable structure-activity relationship (SAR) studies?

- Nitro Reduction: Convert NO to NH using H/Pd-C to assess electron-donating effects.

- Benzyl Group Substitution: Replace with bulkier aryl groups to probe steric effects.

- Amide Isosteres: Introduce sulfonamides or ureas to modulate bioavailability .

Q. How can solubility challenges in biological assays be addressed?

- Co-Solvents: Use DMSO (≤0.1% v/v) or cyclodextrins to enhance dissolution.

- Pro-Drug Approach: Synthesize ester derivatives for improved membrane permeability .

Q. What methods assess the compound’s enzyme inhibition mechanisms?

Q. What is the role of catalysts in synthesizing this compound derivatives?

- Palladium Catalysts: Enable Suzuki-Miyaura couplings for aryl-aryl bond formation.

- Acid/Base Catalysts: Accelerate amidation (e.g., DMAP in Steglich esterification).

- Optimization: Screen catalyst loading (1–5 mol%) and ligands (e.g., XPhos) for regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.